molecular formula C14H17N3O4S B2433878 3-[3,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazol-4-yl]propanoic acid CAS No. 926205-65-4

3-[3,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazol-4-yl]propanoic acid

Cat. No.: B2433878
CAS No.: 926205-65-4
M. Wt: 323.37
InChI Key: ATSRJEPDHYZLQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-[3,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazol-4-yl]propanoic acid involves multiple steps. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with 4-sulfamoylbenzaldehyde under specific conditions to form an intermediate product. This intermediate is then subjected to further reactions, including the addition of propanoic acid, to yield the final compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

3-[3,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazol-4-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

3-[3,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazol-4-yl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic effects and applications in drug development.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-[3,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazol-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-[3,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazol-4-yl]propanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3-[3,5-dimethyl-1-(4-sulfamoylphenyl)pyrazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-9-13(7-8-14(18)19)10(2)17(16-9)11-3-5-12(6-4-11)22(15,20)21/h3-6H,7-8H2,1-2H3,(H,18,19)(H2,15,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSRJEPDHYZLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)S(=O)(=O)N)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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